(R)-1-Carbamoylpyrrolidine-2-carboxylicacid
Description
Contextualization within Pyrrolidine (B122466) Chemistry and Chiral Compounds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its unique structural and electronic properties. acs.org As a saturated heterocycle, it provides a three-dimensional framework that is often found in biologically active molecules. The presence of a chiral center, as seen in (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, is of paramount importance. Chirality plays a pivotal role in molecular recognition, influencing how a molecule interacts with other chiral entities such as enzymes and receptors.
The development of stereoselective synthesis methods for pyrrolidine-containing compounds is a significant area of research. nih.gov The use of chiral building blocks like (R)-1-Carbamoylpyrrolidine-2-carboxylic acid allows for the construction of complex molecules with defined stereochemistry, which is essential for the development of new therapeutic agents and other functional materials.
Overview of Historical and Contemporary Research Significance
Historically, research on pyrrolidine derivatives has been closely linked to the study of amino acids, particularly proline. The unique cyclic structure of proline imposes significant conformational constraints on peptides and proteins. The carbamylation of the N-terminal proline in proteins is a post-translational modification that has been a subject of research, with implications for protein structure and function. nih.gov
In contemporary research, the focus has expanded to the use of chiral pyrrolidine derivatives as organocatalysts and as key intermediates in the synthesis of complex molecules. While much of the literature focuses on the L-proline (S-enantiomer) derivatives, the D-proline (R-enantiomer) counterparts like (R)-1-Carbamoylpyrrolidine-2-carboxylic acid are crucial for accessing the opposite enantiomers of target molecules, which can exhibit vastly different biological activities. The crystal structure of the racemic form, (RS)-1-Carbamoylpyrrolidine-2-carboxylic acid, has been studied to understand its hydrogen-bonding patterns and molecular conformation. dntb.gov.ua
Fundamental Role in Synthetic Methodologies and Chemical Transformations
(R)-1-Carbamoylpyrrolidine-2-carboxylic acid and its derivatives serve as valuable building blocks in organic synthesis. The presence of multiple functional groups—the carboxylic acid, the carbamoyl (B1232498) group, and the chiral center—allows for a variety of chemical transformations. The carboxylic acid can be converted to esters, amides, or other functional groups, while the carbamoyl group can influence the reactivity and conformational preferences of the molecule.
The rigid pyrrolidine ring serves as a chiral scaffold, enabling the stereoselective introduction of new functionalities. Proline and its derivatives are well-known for their ability to catalyze asymmetric reactions, such as aldol (B89426) and Mannich reactions, by forming chiral enamines. unibo.it While specific catalytic applications of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid are not extensively documented in publicly available literature, its structural similarity to other proline-based catalysts suggests its potential in this area. The synthesis of N-carbamoyl-2-arylpyrrolidines highlights the utility of the carbamoyl-pyrrolidine moiety in constructing more complex molecular architectures. researchgate.net
The synthesis of pyrrolidine derivatives often starts from readily available precursors like proline or through cyclization reactions of acyclic starting materials. nih.govresearchgate.net The synthesis of the related N-carbamoyl-L-proline has been achieved through the reaction of L-proline with potassium cyanate (B1221674) in an acidic medium. researchgate.net A similar approach can be envisioned for the synthesis of the (R)-enantiomer from D-proline.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-1-carbamoylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c7-6(11)8-3-1-2-4(8)5(9)10/h4H,1-3H2,(H2,7,11)(H,9,10)/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNFBJXLYMERBB-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357547 | |
| Record name | D-Proline, 1-(aminocarbonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54080-03-4 | |
| Record name | D-Proline, 1-(aminocarbonyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60357547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Stereoselective Preparation of R 1 Carbamoylpyrrolidine 2 Carboxylic Acid
Strategies for Chiral Induction and Enantioselective Synthesis
Achieving the specific (R)-stereochemistry in 1-Carbamoylpyrrolidine-2-carboxylic acid necessitates precise control over the synthetic route. This is accomplished either by starting with a molecule that already possesses the correct stereochemistry or by inducing the desired chirality during the reaction sequence using a chiral catalyst.
Utilization of Chiral Precursors and Building Blocks
One of the most direct strategies for synthesizing enantiopure compounds is to begin with a readily available, inexpensive chiral molecule, often referred to as "chiral pool" synthesis. For (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, amino acids with the desired stereochemistry serve as excellent starting materials.
(S)-Pyroglutamic acid, a derivative of glutamic acid, is a particularly suitable precursor. amanote.comnih.gov It contains the five-membered lactam ring and the correct stereocenter at the C2 position (note that the Cahn-Ingold-Prelog priority rules designate it as (S) in pyroglutamic acid, but this center corresponds to the (R) configuration in the target molecule once the ring is modified and the carbamoyl (B1232498) group is added). A potential synthetic pathway involves the reduction of the lactam of a protected pyroglutamic acid derivative to form the corresponding pyrrolidine (B122466). The secondary amine of the pyrrolidine ring is then available for the introduction of the carbamoyl group.
Similarly, (R)-glutamic acid itself can be used. nih.govresearchgate.netresearchgate.netshokubai.org A common synthetic route involves the intramolecular cyclization of a glutamic acid derivative. researchgate.net In this process, the gamma-carboxyl group is typically activated (e.g., by converting it to an ester and then reducing it to an alcohol, which is subsequently converted to a leaving group like a tosylate). The amino group then acts as an intramolecular nucleophile, displacing the leaving group to form the pyrrolidine ring with retention of the original stereochemistry.
Asymmetric Catalysis in Carbamoylpyrrolidine-2-carboxylic acid Synthesis
Asymmetric catalysis offers a powerful alternative for establishing the chiral center at the C2 position without relying on a chiral starting material. mdpi.comresearchgate.netacs.orgnih.govresearchgate.netacs.orgwhiterose.ac.uk This approach uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Various catalytic methods have been developed for the synthesis of chiral pyrrolidines. mdpi.comresearchgate.net
Key Asymmetric Catalytic Strategies:
Organocatalysis: Chiral organic molecules, particularly those derived from proline and other amino acids, can catalyze reactions with high enantioselectivity. unibo.itmdpi.comacs.org For instance, an asymmetric Michael addition reaction could be used to construct a linear precursor to the pyrrolidine ring, with the catalyst controlling the formation of the stereocenter. Subsequent cyclization would then yield the chiral pyrrolidine.
Transition Metal Catalysis: Complexes of transition metals (like palladium, rhodium, or iridium) with chiral ligands are highly effective catalysts for a range of asymmetric transformations. researchgate.netnih.gov A relevant strategy could involve the asymmetric hydrogenation of a pyrrole-2-carboxylic acid precursor. The chiral catalyst would coordinate to the substrate in a way that directs the addition of hydrogen from a specific face, leading to a high enantiomeric excess of the desired (R)-pyrrolidine derivative.
Enantioselective Cycloadditions: Reactions such as [3+2] cycloadditions can be rendered enantioselective by using a chiral Lewis acid or organocatalyst. researchgate.net This method constructs the pyrrolidine ring and up to four stereocenters in a single, highly controlled step.
These catalytic methods are advantageous as they are highly versatile and can often be tuned by modifying the catalyst structure to optimize enantioselectivity. mdpi.com
Detailed Synthetic Pathways to (R)-1-Carbamoylpyrrolidine-2-carboxylic acid
The construction of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid involves two key transformations: the formation of the pyrrolidine ring and the introduction of the carbamoyl group at the N1 position. The sequence of these steps and the use of protecting groups are critical for a successful synthesis.
Amidation Reactions and Carbamoyl Group Introduction
The carbamoyl group is a primary amide (-CONH₂) attached to the nitrogen atom of the pyrrolidine ring. zfin.org Its introduction is typically achieved by reacting the secondary amine of a pre-formed (R)-pyrrolidine-2-carboxylic acid derivative with a suitable carbamoylating agent. The carboxylic acid functionality must be protected, usually as an ester, to prevent it from interfering with the amidation reaction.
Methods for Carbamoyl Group Introduction:
Reaction with Isocyanates: The pyrrolidine nitrogen can react with an isocyanate, such as trimethylsilyl isocyanate, followed by hydrolysis to yield the N-carbamoyl group.
Use of Carbamoyl Chlorides: N-substituted carbamoyl chlorides can be formed and subsequently reacted with the pyrrolidine nitrogen. researchgate.netorganic-chemistry.org
Reaction with Phosgene Equivalents: Reagents like 1,1'-carbonyldiimidazole (CDI) can activate the amine, which is then treated with ammonia to form the carbamoyl group. nih.gov This method avoids the use of highly toxic reagents like phosgene.
From Carbon Dioxide: Secondary amines can react reversibly with carbon dioxide to form a carbamic acid, which can then be trapped or converted to the desired amide. nih.gov
These reactions are foundational in forming urea and carbamate linkages, which are structurally related to the N-carbamoyl group. nih.govresearchgate.netnih.gov
Cyclization Reactions in Pyrrolidine Ring Formation
The formation of the pyrrolidine ring is a critical step that often establishes the stereochemistry of the final molecule. Intramolecular cyclization is a common and effective strategy. mdpi.com
Starting from a linear precursor, such as a derivative of glutamic acid, the pyrrolidine ring is formed by an intramolecular nucleophilic substitution. A typical sequence involves:
Starting Material: Begin with (R)-glutamic acid.
Protection: Protect the alpha-amino group and the alpha-carboxylic acid group.
Modification of the Side Chain: Selectively reduce the gamma-carboxylic acid to an alcohol.
Activation: Convert the resulting alcohol into a good leaving group (e.g., a tosylate or mesylate).
Cyclization: Remove the protecting group from the alpha-amino group, which then acts as a nucleophile, attacking the carbon bearing the leaving group to close the ring and form the pyrrolidine structure.
This 5-exo-trig cyclization proceeds with inversion of configuration at the gamma-carbon and retention at the alpha-carbon, yielding the desired stereoisomer. Other advanced methods for ring formation include catalytic alkene difunctionalization reactions and various cycloaddition strategies. nih.govnih.gov
Protecting Group Strategies in Multi-Step Synthesis
The synthesis of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, which has multiple reactive functional groups, requires a careful strategy of protection and deprotection. peptide.comnih.govmasterorganicchemistry.comgcwgandhinagar.comoup.comyoutube.com The primary purpose of protecting groups is to temporarily mask a reactive site to prevent unwanted side reactions during a chemical transformation elsewhere in the molecule. biosynth.com
An essential concept in multi-step synthesis is orthogonality . researchgate.netiris-biotech.defiveable.me Orthogonal protecting groups are sets of groups that can be removed under distinct chemical conditions without affecting each other. iris-biotech.defiveable.me For this synthesis, the carboxylic acid group must be protected while the carbamoyl group is introduced onto the nitrogen atom.
Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester. Common choices include methyl or ethyl esters (removed by base-catalyzed hydrolysis), benzyl esters (removed by catalytic hydrogenolysis), or tert-butyl (tBu) esters (removed by acid, such as trifluoroacetic acid). oup.com
Amine Protection: If the synthesis involves modification of the carboxyl group first, the secondary amine of the pyrrolidine ring might need protection. Common amine protecting groups include tert-butyloxycarbonyl (Boc), which is acid-labile, and benzyloxycarbonyl (Cbz or Z), which is removed by hydrogenolysis. masterorganicchemistry.com
A typical strategy would involve protecting the carboxylic acid of (R)-pyrrolidine-2-carboxylic acid as a benzyl ester. Then, the carbamoyl group is introduced at the nitrogen. Finally, the benzyl ester is removed via hydrogenolysis (H₂/Pd-C), a mild method that would not affect the newly formed carbamoyl group, to yield the final product.
The table below summarizes common protecting groups relevant to this synthesis.
| Functional Group | Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions |
|---|---|---|---|---|
| Carboxylic Acid | Benzyl ester | -OBn | Benzyl alcohol, acid catalyst | H₂, Pd/C (Hydrogenolysis) |
| tert-Butyl ester | -OtBu | Isobutylene, acid catalyst | Trifluoroacetic acid (TFA) | |
| Methyl ester | -OMe | Methanol, acid catalyst (e.g., SOCl₂) | NaOH or LiOH, then H₃O⁺ (Saponification) | |
| Amine (Secondary) | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Trifluoroacetic acid (TFA) |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | H₂, Pd/C (Hydrogenolysis) |
Derivatization of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid for Research Purposes
The strategic modification of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid is essential for its application in various research contexts, including its use as a molecular scaffold or a tool compound in structure-activity relationship (SAR) studies. Derivatization focuses on two primary reactive sites: the nitrogen of the carbamoyl group and the carboxylic acid moiety. These modifications allow for the systematic alteration of the compound's physicochemical properties and biological interactions.
Synthesis of N-alkylated Derivatives
The term "N-alkylated derivatives" in the context of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid typically refers to the substitution on the nitrogen atom of the carbamoyl group, leading to N'-alkyl or N'-aryl ureas. Direct alkylation on the pyrrolidine nitrogen is generally not feasible as it is already part of a stable amide-like carbamoyl structure. The synthesis of these derivatives commonly starts from the parent amino acid, (R)-proline, which is then reacted with a substituted isocyanate.
This approach allows for the introduction of a wide variety of substituents. For instance, reacting (R)-proline with an appropriate alkyl or aryl isocyanate (R-N=C=O) yields the corresponding N'-substituted derivative. This method provides a straightforward route to a library of analogues for probing molecular interactions.
Table 1: Examples of N'-Substituted Derivatives of (R)-proline
| Derivative Name | Substituent (R) | Reagent |
|---|---|---|
| (R)-1-(Phenylcarbamoyl)pyrrolidine-2-carboxylic acid | Phenyl | Phenyl isocyanate |
The synthesis of the parent compound, (R)-1-Carbamoylpyrrolidine-2-carboxylic acid (also known as N-carbamoyl-L-proline), can be achieved through the reaction of L-proline with potassium cyanate (B1221674) in an acidic medium. researchgate.netnih.gov
Carboxylic Acid Functionalization Strategies
The carboxylic acid group at the C-2 position of the pyrrolidine ring is a versatile functional handle for a variety of chemical transformations. These modifications are crucial for creating esters, amides, and other derivatives that can serve as prodrugs, alter bioavailability, or act as anchor points for conjugation to other molecules.
Common functionalization strategies include:
Esterification: The carboxylic acid can be converted into various esters (e.g., methyl, ethyl, tert-butyl) by reacting with the corresponding alcohol under acidic conditions or by using alkylating agents. Esters are often used as protecting groups during multi-step syntheses to prevent the carboxylic acid from participating in unwanted side reactions.
Amide Bond Formation: This is one of the most prevalent modifications. The carboxylic acid is coupled with a primary or secondary amine using a coupling agent. Standard coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress racemization. nih.gov This strategy is fundamental in medicinal chemistry for building larger molecules and peptide analogues.
Reduction to Alcohol: The carboxylic acid can be reduced to a primary alcohol, yielding (R)-1-carbamoylpyrrolidin-2-yl)methanol. This transformation is typically accomplished using strong reducing agents like lithium aluminium hydride (LiAlH₄) or borane (BH₃) complexes. mdpi.com This opens up further derivatization possibilities at the newly formed hydroxyl group.
Conversion to Acid Chloride: For highly reactive intermediates, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mnstate.edu The resulting acyl chloride is a highly electrophilic species that readily reacts with a wide range of nucleophiles to form esters, amides, and other derivatives.
Table 2: Summary of Carboxylic Acid Functionalization Reactions
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester (-COOR) |
| Amide Coupling | R-NH₂, EDCI, HOBt | Amide (-CONHR) |
| Reduction | LiAlH₄ or BH₃ THF | Primary Alcohol (-CH₂OH) |
These derivatization strategies allow researchers to fine-tune the molecular properties of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid for specific scientific investigations. nih.gov
Elucidation of Molecular and Supramolecular Architecture of R 1 Carbamoylpyrrolidine 2 Carboxylic Acid and Its Derivatives
Advanced X-ray Diffraction Techniques for Structural Determination.iucr.orgnih.gov
X-ray diffraction stands as the cornerstone for the atomic-level structural determination of crystalline solids. Through the analysis of diffraction patterns generated by the interaction of X-rays with the electron clouds of the atoms in a crystal, a detailed three-dimensional model of the molecule and its arrangement within the crystal lattice can be constructed. For (R)-1-Carbamoylpyrrolidine-2-carboxylic acid and its derivatives, both single-crystal and powder X-ray diffraction methods have been pivotal.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) offers unparalleled precision in determining molecular structures. By using a single, well-ordered crystal, a complete and highly resolved dataset of diffraction intensities can be collected, leading to the accurate determination of bond lengths, bond angles, and torsion angles.
The crystal structure of the enantiomer, (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid (also known as N-carbamoyl-L-proline), has been determined, providing a direct model for the (R) form due to the principles of enantiomeric crystallography. The compound crystallizes in the orthorhombic space group P2₁2₁2₁, with specific unit cell parameters. iucr.orgresearchgate.net The absolute configuration of the chiral center at the C2 position of the pyrrolidine (B122466) ring is the key differentiator between the (R) and (S) enantiomers.
| Crystallographic Data for (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid | |
| Chemical Formula | C₆H₁₀N₂O₃ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 12.495(1) |
| b (Å) | 9.7672(6) |
| c (Å) | 6.4571(7) |
Data sourced from a study on (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid. researchgate.net
Powder Synchrotron X-ray Diffraction Studies.iucr.orgnih.gov
While single-crystal X-ray diffraction provides the most detailed structural information, obtaining suitable single crystals can be challenging. In such cases, powder X-ray diffraction (PXRD) is an invaluable tool. When coupled with the high intensity and resolution of a synchrotron source, powder synchrotron X-ray diffraction can be used to solve and refine crystal structures from polycrystalline samples.
For (RS)-1-Carbamoylpyrrolidine-2-carboxylic acid, a racemic mixture, X-ray powder diffraction studies have indicated an orthorhombic crystal system with the space group P2₁2₁2₁. researchgate.net This technique is crucial for confirming the crystalline phase of bulk materials and can be used to study structural changes under different conditions.
Conformational Analysis of the Pyrrolidine Ring and Substituents.researchgate.netmdpi.com
The five-membered pyrrolidine ring is not planar and can adopt a range of puckered conformations to minimize steric strain. The specific conformation adopted by (R)-1-Carbamoylpyrrolidine-2-carboxylic acid is influenced by the electronic and steric nature of its substituents.
Analysis of Half-Chair and Twisted Conformations
Studies on the enantiomeric compound, (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid, have revealed that the pyrrolidine ring adopts a half-chair conformation. researchgate.netnih.gov In the racemic form, (RS)-1-Carbamoylpyrrolidine-2-carboxylic acid, two crystallographically independent molecules are present in the asymmetric unit, with the pyrrolidine rings adopting envelope and twisted conformations, respectively. researchgate.net These conformations represent energy minima for the puckered ring system. The specific puckering parameters, which quantify the degree and nature of the non-planarity, can be precisely determined from the crystallographic data.
Intermolecular Interactions and Crystal Packing Motifs.iucr.orgnih.govresearchgate.netmdpi.com
The way in which individual molecules of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid pack together in the solid state is dictated by a network of intermolecular interactions. These interactions are crucial in determining the stability and physical properties of the crystal.
Hydrogen Bonding Networks (N—H···O, O—H···O, C—H···O)
The crystal structure of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid is characterized by a rich network of intermolecular hydrogen bonds. These interactions involve the hydrogen atoms of the carbamoyl (B1232498) (N-H) and carboxylic acid (O-H) groups acting as donors, and the oxygen atoms of the carbamoyl and carboxylic acid moieties acting as acceptors.
Specifically, molecules are linked by both N—H···O and O—H···O hydrogen bonds. researchgate.net These interactions create cyclic structures with a graph-set notation of R²₂(8). researchgate.nethmdb.ca This notation indicates a ring motif formed by two donor and two acceptor atoms, with a total of eight atoms in the ring. This robust hydrogen-bonding pattern is a key feature in the stabilization of the crystal lattice. In the racemic form, (RS)-1-Carbamoylpyrrolidine-2-carboxylic acid, similar N–H···O and O–H···O hydrogen bonds are observed, also resulting in the formation of cyclic R²₂(8) structures. hmdb.ca
Supramolecular Assembly and Formation of Chains and Networks
The foundational R²₂(8) cyclic motifs, formed through the primary N—H···O and O—H···O hydrogen bonds, serve as building blocks for a more extended supramolecular architecture. In the case of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, these cyclic structures further assemble into chains that propagate along the b-axis of the crystal lattice. researchgate.net
These chains are then interconnected through additional N—H···O hydrogen bonds, ultimately giving rise to a comprehensive and stable three-dimensional network. researchgate.net A similar pattern of supramolecular assembly is observed in the racemic compound, where the cyclic structures form infinite chains that are further linked to create a three-dimensional network. hmdb.ca This hierarchical assembly, from discrete molecules to cyclic dimers, then to one-dimensional chains, and finally to a three-dimensional network, exemplifies the principles of crystal engineering and molecular self-assembly.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic methods are indispensable for the verification of the molecular structure of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, providing detailed information about the connectivity of atoms and the nature of the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon and hydrogen framework of a molecule. While a complete, assigned experimental spectrum for (R)-1-Carbamoylpyrrolidine-2-carboxylic acid was not found in the provided search results, the expected chemical shifts can be inferred from data on L-proline and its derivatives.
¹H NMR: The proton spectrum is expected to show distinct signals for the protons of the pyrrolidine ring and the N-H protons of the carbamoyl group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The protons on the pyrrolidine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons.
¹³C NMR: The carbon spectrum provides key information about the carbon environments. The carbonyl carbons of the carboxylic acid and carbamoyl groups are expected to resonate at the downfield end of the spectrum, typically in the range of 160-185 ppm. The carbons of the pyrrolidine ring will appear at higher field, with their specific chemical shifts influenced by their substitution and proximity to the nitrogen and carbonyl groups.
| Atom Position | Expected ¹³C Chemical Shift Range (ppm) | Expected ¹H Chemical Shift Range (ppm) | Notes |
|---|---|---|---|
| Carboxylic Acid Carbonyl | 170 - 185 | 10 - 13 (broad singlet) | Deshielded due to electronegative oxygens. |
| Carbamoyl Carbonyl | 155 - 165 | - | Also deshielded, but typically upfield from the carboxylic acid carbonyl. |
| Pyrrolidine C2 (α-carbon) | 58 - 65 | 3.8 - 4.5 (multiplet) | Adjacent to nitrogen and the carboxylic acid group. |
| Pyrrolidine C5 | 45 - 55 | 3.0 - 3.5 (multiplet) | Adjacent to nitrogen. |
| Pyrrolidine C3 & C4 | 20 - 40 | 1.8 - 2.5 (multiplets) | Methylene carbons of the ring. |
| Carbamoyl N-H | - | 5.0 - 8.0 (broad signals) | Chemical shift can be solvent and concentration dependent. |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in (R)-1-Carbamoylpyrrolidine-2-carboxylic acid by detecting their characteristic vibrational frequencies. The spectrum is dominated by absorptions corresponding to the O-H, N-H, C=O, and C-N bonds.
The O-H stretching vibration of the carboxylic acid group gives rise to a very broad and intense band in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of the strong hydrogen bonding present in the solid state. The N-H stretching vibrations of the primary amide of the carbamoyl group typically appear as two distinct bands in the 3400-3200 cm⁻¹ region.
The carbonyl (C=O) stretching vibrations are also prominent. The carboxylic acid carbonyl stretch is expected around 1710 cm⁻¹ for the hydrogen-bonded dimer, while the amide I band (primarily C=O stretch) of the carbamoyl group will also appear in this region, often at a slightly lower wavenumber. The C-N stretching and N-H bending vibrations will also give rise to characteristic bands in the fingerprint region of the spectrum.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Functional Group |
|---|---|---|---|
| O-H stretch | 3300 - 2500 | Strong, very broad | Carboxylic acid |
| N-H stretch | 3400 - 3200 | Medium to strong, two bands | Carbamoyl (amide) |
| C-H stretch | 3000 - 2850 | Medium | Pyrrolidine ring |
| C=O stretch | 1725 - 1700 | Strong | Carboxylic acid (dimer) |
| C=O stretch (Amide I) | 1680 - 1630 | Strong | Carbamoyl (amide) |
| N-H bend (Amide II) | 1650 - 1550 | Medium | Carbamoyl (amide) |
| C-N stretch | 1400 - 1200 | Medium | Pyrrolidine and carbamoyl |
| O-H bend | 1440 - 1395 | Medium | Carboxylic acid |
| C-O stretch | 1320 - 1210 | Strong | Carboxylic acid |
Mechanistic Investigations of Chemical Transformations Involving R 1 Carbamoylpyrrolidine 2 Carboxylic Acid
Conversion to Hydantoin-Pyrrolidine Derivatives
(R)-1-Carbamoylpyrrolidine-2-carboxylic acid undergoes a significant chemical transformation to form a bicyclic compound known as hydantoin-L-proline. This conversion involves an intramolecular cyclization reaction, where the carbamoyl (B1232498) and carboxylic acid moieties of the parent molecule react to form a new five-membered hydantoin (B18101) ring fused to the original pyrrolidine (B122466) ring.
The resulting product, hydantoin-L-proline, is a more complex heterocyclic system. This transformation is a key example of how the spatial arrangement of functional groups within a molecule can facilitate the formation of new ring structures.
Nucleophilic Intramolecular Substitution Reaction Mechanisms
The formation of hydantoin-L-proline from N-carbamoyl-L-proline is proposed to proceed through a nucleophilic intramolecular substitution mechanism. cedia.edu.ec This type of reaction involves a nucleophile and an electrophile present within the same molecule, leading to cyclization. masterorganicchemistry.compressbooks.pub
In this specific case, the mechanism involves the following key steps:
Nucleophilic Attack: The terminal nitrogen atom of the ureide (-NH2) group acts as the nucleophile. The lone pair of electrons on this nitrogen attacks the electrophilic carbonyl carbon of the carboxylic acid group.
Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Elimination: The intermediate then collapses, eliminating a molecule of water. The hydroxyl group (-OH) of the carboxylic acid departs, facilitated by proton transfer, resulting in the formation of the stable, fused hydantoin-pyrrolidine ring system.
Crucially, the feasibility of this intramolecular reaction is highly dependent on the conformation of the N-carbamoyl-L-proline molecule. X-ray diffraction studies have shown that in the solid crystalline state, the molecule adopts a conformation where the nucleophilic amino group and the electrophilic carboxylic carbon are sterically hindered from interacting. The distance between the NH2 group and the carboxylic carbon is approximately 4.3103 Å, an orientation that prevents the necessary orbital overlap for a nucleophilic attack. researchgate.net Therefore, a change in conformation is a prerequisite for the cyclization to occur.
Thermal-Induced Solid-State Transformations
The conversion of N-carbamoyl-L-proline to hydantoin-L-proline has been successfully demonstrated through a thermal-induced, solvent-free transformation in the solid state. cedia.edu.ec This reaction is carried out by directly heating the crystalline N-carbamoyl-L-proline to a temperature of 470 K. cedia.edu.ec
The input of thermal energy is essential to overcome the conformational barrier present in the solid-state crystal lattice. researchgate.net Heating provides the molecule with sufficient energy to adopt a conformation suitable for the intramolecular nucleophilic attack.
Evidence from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) supports this thermal induction. The analyses show that the onset of the chemical transformation begins prior to the melting and decomposition of the compound, indicating a true solid-state reaction pathway. researchgate.net The reaction proceeds to form hydantoin-L-proline, which can be identified from the solidified melt.
Reaction Kinetics and Thermodynamics of Transformation Pathways
While the transformation of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid to hydantoin-L-proline is well-established, detailed quantitative studies on its reaction kinetics and thermodynamics are not extensively documented in publicly available literature.
Influence of Reaction Conditions on Product Selectivity and Yield
The influence of different reaction conditions on the selectivity and yield of hydantoin-L-proline from the cyclization of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid is an area that requires further investigation. The primary method described in the scientific literature is the high-temperature, solvent-free, solid-state transformation. cedia.edu.ec
Comprehensive studies detailing the effects of various parameters are limited. Key areas for future research would include:
Temperature: While the reaction is known to occur at 470 K, a systematic study of how temperature variation affects the reaction rate and yield has not been published. It is expected that higher temperatures would increase the reaction rate, but could also lead to undesired side products or decomposition.
Solvents: The impact of performing the reaction in different solvents is unknown. The use of a suitable solvent could potentially lower the required reaction temperature by facilitating the necessary molecular conformations for cyclization. The polarity and hydrogen-bonding capability of the solvent would likely play a critical role.
Catalysis: There is no available information on the use of acid, base, or metal catalysts for this specific transformation. Catalysts could potentially provide an alternative reaction pathway with a lower activation energy, allowing the reaction to proceed under milder conditions and possibly improving the yield and selectivity.
The table below summarizes the known and unknown factors regarding reaction conditions.
| Reaction Condition | Investigated Effect | Potential Influence & Research Gaps |
| Temperature | Reaction proceeds at 470 K in solid-state. | Lack of data on yield vs. temperature profile. Potential for decomposition at higher temperatures. |
| Solvent | Primarily studied under solvent-free conditions. | No data on solvent effects. Solvents could alter reaction kinetics and yield by stabilizing transition states. |
| Pressure | Studied under ambient pressure. | No data on the effect of pressure. |
| Catalysts | No studies reported. | Acid or base catalysis could facilitate proton transfer and enhance reaction rates at lower temperatures. |
Further research into these areas would provide a more complete understanding of the transformation and enable the optimization of the synthesis of hydantoin-pyrrolidine derivatives.
Application As a Chiral Building Block in Complex Organic Synthesis Research
Precursor in Peptide and Peptidomimetic Synthesis
The rigid conformation of the pyrrolidine (B122466) ring in (R)-1-Carbamoylpyrrolidine-2-carboxylic acid is a key feature for its use in peptide and peptidomimetic chemistry. Unlike linear amino acids, the incorporation of a proline derivative restricts the conformational flexibility of the peptide backbone. mdpi.com This property is crucial for stabilizing specific secondary structures, such as β-turns and helices, which are often essential for biological activity. mdpi.comnih.gov
The incorporation of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid into a peptide sequence requires the formation of an amide (peptide) bond between its carboxylic acid group and the amino group of another amino acid. This process involves the activation of the carboxylic acid, as direct reaction with an amine is unfavorable. libretexts.org A variety of coupling reagents are employed in both solution-phase and solid-phase peptide synthesis to facilitate this reaction efficiently while minimizing side reactions and racemization. libretexts.orgnih.gov
Common strategies involve the use of carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress racemization. youtube.com Phosphonium (B103445) and uronium salt-based reagents are also widely used for their high efficiency and rapid reaction times.
Table 1: Common Coupling Reagents for Peptide Bond Formation
| Reagent Class | Examples | Key Features |
|---|---|---|
| Carbodiimides | DCC, DIC, EDC | Widely used, cost-effective. Byproducts can be problematic for purification (DCC). |
| Phosphonium Salts | PyBOP, PyAOP | High coupling efficiency, less hazardous byproducts than older phosphonium reagents. |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Very rapid and efficient coupling. Requires careful stoichiometry to avoid side reactions. |
| Other | DEPBT, T3P | Offer specific advantages such as remarkable resistance to racemization (DEPBT). |
Incorporation into Foldamer Structures
Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of natural biopolymers like proteins. The unique conformational constraints of proline and its derivatives are highly valuable in the design of these structures. mdpi.com By introducing a rigid bend or turn, proline derivatives can direct the folding pathway of a synthetic polymer chain.
Intermediate in the Synthesis of Pyrrolidine-2-yl-methanol Derivatives
(R)-1-Carbamoylpyrrolidine-2-carboxylic acid can serve as a precursor for the synthesis of chiral pyrrolidine-2-yl-methanol derivatives. These derivatives, often referred to as prolinols, are important chiral building blocks and catalysts in their own right. mdpi.commedchemexpress.com The primary synthetic transformation is the reduction of the carboxylic acid group to a primary alcohol.
A common method for this reduction is the use of powerful hydride reagents. mdpi.com For N-protected proline derivatives, reagents like lithium aluminium hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄) are effective in achieving this transformation. mdpi.com An alternative scalable process involves converting the protected carboxylic acid into a Weinreb amide intermediate, which is then reacted with a Grignard reagent and subsequently hydrogenated to yield the desired chiral pyrrolidine-2-yl-methanol derivative. google.com This multi-step approach allows for greater control and is suitable for larger-scale synthesis. google.com
Table 2: Selected Reducing Agents for Carboxylic Acid to Alcohol Transformation
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF | Highly reactive, non-selective. Reduces most carbonyl functional groups. |
| Lithium Borohydride (LiBH₄) | THF or other ethers | Milder than LiAlH₄, offers better selectivity in the presence of other reducible groups. |
| Borane (BH₃) | THF complex (BH₃·THF) | Chemoselective for carboxylic acids over esters. |
Enabling Chirality in the Synthesis of Advanced Research Compounds
The fundamental value of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid lies in its role as a source of chirality. mdpi.comnih.gov The fixed (R) configuration at the C-2 position of the pyrrolidine ring acts as a stereochemical guide in asymmetric synthesis. When this molecule is incorporated into a larger structure, its rigid, non-planar ring creates a distinct three-dimensional environment that can direct the approach of reagents to other parts of the molecule. nih.gov
This principle is exploited in the synthesis of complex chiral molecules, including inhibitors for biological targets like neuronal nitric oxide synthase (nNOS). nih.gov In such syntheses, a chiral pyrrolidine core is often constructed early in the route, and its stereocenter dictates the stereochemistry of subsequent bond formations. nih.govrsc.org The development of efficient routes to enantiopure pyrrolidine derivatives is crucial, as the biological activity of the final compounds is often dependent on the precise stereoisomer. nih.govnih.gov The use of chiral building blocks like (R)-1-Carbamoylpyrrolidine-2-carboxylic acid provides a reliable method for introducing this essential stereochemical information from the outset of a synthetic campaign. mdpi.comrsc.org
Computational Chemistry and Theoretical Modeling of R 1 Carbamoylpyrrolidine 2 Carboxylic Acid
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular geometry, vibrational frequencies, and other properties of chemical compounds.
Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, DFT calculations have been employed to determine its most stable three-dimensional structure. Studies have utilized the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a 6-311++G(d,p) basis set to perform these optimizations. researchgate.net This level of theory is well-established for providing a reliable balance between accuracy and computational cost for organic molecules.
The process involves starting with an initial guess for the molecular geometry and iteratively adjusting the atomic coordinates to lower the total electronic energy until a stationary point is reached. The resulting optimized structure represents a stable conformer of the molecule in the gas phase. These calculations show that in the optimized structure of N-carbamoyl-L-proline, the pyrrolidine (B122466) ring adopts a conformation that minimizes steric strain between its substituents. researchgate.net
A key validation of computational methods is the comparison of calculated structural parameters with those determined experimentally, typically through X-ray crystallography. For N-carbamoyl-L-proline, a good agreement has been observed between the geometric parameters (bond lengths and angles) obtained from DFT calculations (B3LYP/6-311++G(d,p)) and single-crystal X-ray diffraction data. researchgate.net
Experimental studies reveal that in the solid state, the pyrrolidine ring of the molecule adopts a half-chair conformation. researchgate.netnih.govnih.gov The carboxyl group and the mean plane of the ureide group form an angle of approximately 80.1°. researchgate.netnih.govnih.gov While theoretical calculations are often performed on an isolated molecule in the gas phase, the close correspondence between the calculated and experimental values for bond lengths and angles suggests that the intrinsic geometry of the molecule is well-described by the DFT model. researchgate.net Discrepancies that do exist are often attributable to intermolecular interactions, such as hydrogen bonding, present in the crystal lattice which are not accounted for in the gas-phase calculation. researchgate.net
| Parameter | Theoretical Value (Å or °) | Experimental Value (Å or °) |
|---|---|---|
| C2-N1 Bond Length | 1.472 | 1.470 |
| N1-C5 Bond Length | 1.370 | 1.355 |
| C5-O3 Bond Length | 1.233 | 1.237 |
| C2-C6 Bond Length | 1.528 | 1.523 |
| C6-O1 Bond Angle | 125.1 | 124.6 |
| C2-N1-C5 Angle | 123.5 | 124.5 |
| N1-C5-N2 Angle | 116.5 | 116.9 |
Molecular Dynamics Simulations for Conformational Sampling
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique allows for the exploration of the conformational landscape of a molecule, providing insights into its flexibility, accessible shapes, and the thermodynamics of conformational changes.
For molecules with rotatable bonds and flexible rings like (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, MD simulations can reveal the different low-energy conformations that the molecule can adopt in solution. The proline ring itself can undergo puckering, and rotations around the C-N and C-C single bonds allow the carbamoyl (B1232498) and carboxylic acid groups to sample various orientations. However, based on the available scientific literature, specific molecular dynamics simulation studies focusing exclusively on the conformational sampling of isolated (R)-1-Carbamoylpyrrolidine-2-carboxylic acid have not been reported. Such studies on related proline-containing peptides often utilize enhanced sampling techniques like metadynamics or accelerated MD to overcome the energy barriers associated with conformational changes, particularly the cis-trans isomerization of the peptide bond. biorxiv.orgnih.govnih.gov
Quantum Chemical Analysis of Reactivity and Interaction Mechanisms
Quantum chemical calculations are instrumental in understanding the reactivity of a molecule by analyzing its electronic properties. Methods like Frontier Molecular Orbital (FMO) theory provide a framework for predicting how a molecule will interact with other reagents. libretexts.orgyoutube.com FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. youtube.com The energies of the HOMO and LUMO, as well as their spatial distribution, are key indicators of chemical reactivity. For a carboxylic acid derivative like (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, the analysis would likely show the HOMO localized on atoms with lone pairs, such as the oxygen and nitrogen atoms, and the LUMO centered on the electrophilic carbonyl carbons. The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability.
While the principles of FMO theory are broadly applicable, specific published studies detailing a comprehensive quantum chemical analysis of reactivity, including HOMO-LUMO energies and orbital plots for (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, were not identified in the literature search. Such an analysis would be valuable for predicting its behavior in chemical reactions and its potential interaction mechanisms with biological targets.
Prediction of Spectroscopic Properties from First Principles
First-principles (ab initio) quantum chemistry methods can be used to predict various spectroscopic properties of a molecule, including its vibrational (infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. These theoretical predictions are invaluable for interpreting experimental spectra and assigning spectral features to specific molecular motions or chemical environments.
For vibrational spectroscopy, DFT calculations can determine the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be correlated with the peaks observed in experimental IR and Raman spectra. A theoretical vibrational study of N-carbamoyl-L-proline has been conducted, providing insights into its vibrational properties. researchgate.net
For NMR spectroscopy, theoretical methods can predict the chemical shifts of NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁵N) by calculating the magnetic shielding tensors for each atom in the optimized molecular structure. These predicted chemical shifts can aid in the assignment of complex experimental NMR spectra. While computational studies on proline and its derivatives are common for interpreting NMR data, specific first-principles predictions of the full NMR spectrum for (R)-1-Carbamoylpyrrolidine-2-carboxylic acid are not detailed in the available literature. nih.govcopernicus.org
Advanced Analytical and Characterization Methodologies in Research on R 1 Carbamoylpyrrolidine 2 Carboxylic Acid
Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are indispensable for separating (R)-1-Carbamoylpyrrolidine-2-carboxylic acid from its enantiomer and other potential impurities. The determination of enantiomeric excess (e.e.) is particularly crucial for applications where stereochemistry is a key determinant of biological activity.
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the enantioselective analysis of proline derivatives like (R)-1-Carbamoylpyrrolidine-2-carboxylic acid. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are frequently employed due to their broad applicability and excellent resolving power for a wide range of chiral compounds. nih.govresearchgate.net
The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ between the two enantiomers and the chiral selector. For proline derivatives containing a carboxyl group, hydrogen bonding is a dominant factor in the chiral recognition process. nih.govresearchgate.net The composition of the mobile phase, particularly the type and concentration of the organic modifier and any acidic additives, plays a critical role in achieving optimal separation.
A typical HPLC method for the chiral separation of a compound structurally similar to (R)-1-Carbamoylpyrrolidine-2-carboxylic acid might involve a normal-phase elution mode. The precise conditions, such as the specific chiral column, mobile phase composition, flow rate, and detection wavelength, are optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification and the determination of enantiomeric excess. researchgate.netimpactfactor.org Due to the lack of a strong chromophore in the native molecule, derivatization with a UV-active or fluorescent tag, such as NBD-Cl, may be necessary to enhance detection sensitivity. researchgate.netimpactfactor.org
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Polysaccharide-based (e.g., CHIRALPAK-IA) researchgate.netimpactfactor.org |
| Mobile Phase | Ethanol with 0.1% Trifluoroacetic Acid (TFA) researchgate.netimpactfactor.org |
| Elution Mode | Isocratic impactfactor.org |
| Flow Rate | 0.6 mL/min impactfactor.org |
| Column Temperature | 40 °C impactfactor.org |
| Detection | UV/Vis (after derivatization, e.g., at 464 nm) researchgate.netimpactfactor.org |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages. nih.govselvita.com By utilizing supercritical carbon dioxide as the primary mobile phase, SFC methods are generally faster, more environmentally friendly due to reduced organic solvent consumption, and can provide higher efficiencies than traditional HPLC. nih.govselvita.com
| Parameter | SFC | HPLC |
|---|---|---|
| Chiral Stationary Phase | Polysaccharide-based | Polysaccharide-based |
| Mobile Phase | CO2 / Ethanol | Hexane / Ethanol / TFA |
| Analysis Time | Significantly shorter | Longer |
| Resolution | Often higher | May be lower |
| Solvent Consumption | Reduced organic solvent | Higher organic solvent |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital tool for the structural elucidation and confirmation of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid. It provides a highly accurate determination of the molecular weight and offers insights into the compound's structure through the analysis of its fragmentation patterns.
The molecular formula of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid is C₆H₁₀N₂O₃, which corresponds to a monoisotopic mass of 158.0691 g/mol . nih.gov Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically forming a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻, which can be readily detected by the mass analyzer.
Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are employed to induce fragmentation of the parent ion. The resulting fragment ions provide a structural fingerprint of the molecule. For (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, fragmentation is expected to occur at the weaker bonds. Key fragmentation pathways would likely involve:
Loss of the carbamoyl (B1232498) group (-CONH₂): This would result in a significant neutral loss of 43 Da.
Decarboxylation: The loss of the carboxylic acid group as CO₂ (44 Da) is a common fragmentation pathway for carboxylic acids.
Ring opening of the pyrrolidine (B122466) core: This can lead to a series of characteristic fragment ions.
The presence of the proline ring can influence the fragmentation behavior, sometimes leading to characteristic losses that include the proline residue itself or parts of it. nih.gov Studies on carbamoylated proline in larger molecules have confirmed that the carbamyl group can be readily identified by mass spectrometry. nih.govnih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₁₀N₂O₃ |
| Monoisotopic Mass | 158.0691 g/mol nih.gov |
| Expected [M+H]⁺ ion (m/z) | 159.0764 |
| Expected [M-H]⁻ ion (m/z) | 157.0619 |
| Potential Neutral Losses | -CONH₂ (43 Da), -CO₂ (44 Da) |
Thermal Analysis Techniques for Solid-State Behavior
Thermal analysis techniques are crucial for characterizing the solid-state properties of (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, including its melting point, thermal stability, and decomposition profile. As enantiomers, the (R) and (S) forms of 1-Carbamoylpyrrolidine-2-carboxylic acid are expected to have identical thermal properties.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram of N-carbamoyl-L-proline reveals key thermal events. researchgate.net Typically, a sharp endothermic peak is observed, which corresponds to the melting of the crystalline solid. The onset temperature of this peak is taken as the melting point. The shape and sharpness of the melting endotherm can also provide information about the purity of the sample; impurities tend to broaden the melting range and depress the melting point. For N-carbamoyl-L-proline, the DSC curve may show a rising baseline prior to melting, indicating the onset of a thermal reaction. researchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The TGA curve provides information about the thermal stability and decomposition of the compound. For N-carbamoyl-L-proline, the TGA thermogram would show the temperature at which mass loss begins, indicating the onset of decomposition. researchgate.net The analysis can reveal if the decomposition occurs in single or multiple steps and can be used to determine the mass of any residue remaining at the end of the experiment. Similar to the DSC data, a rising baseline in the TGA curve preceding significant mass loss can suggest the initiation of a thermal reaction. researchgate.net
| Technique | Observation | Interpretation |
|---|---|---|
| DSC | Sharp endothermic peak | Melting of the crystalline solid |
| DSC | Rising baseline before melting | Onset of thermal reaction researchgate.net |
| TGA | Mass loss at elevated temperature | Thermal decomposition |
| TGA | Onset temperature of mass loss | Indication of thermal stability |
Q & A
Q. What are the common synthetic routes for (R)-1-Carbamoylpyrrolidine-2-carboxylic acid, and how can enantiomeric purity be validated?
- Methodology : Synthesis typically involves chiral resolution or asymmetric catalysis. For example, the use of tert-butoxycarbonyl (Boc) protecting groups during pyrrolidine ring functionalization can preserve stereochemistry . Enantiomeric purity is validated via chiral HPLC or polarimetry, with NMR (e.g., 1H/13C spectra in DMSO-d6) confirming structural integrity .
Q. Which spectroscopic techniques are most effective for characterizing (R)-1-Carbamoylpyrrolidine-2-carboxylic acid?
- Methodology :
- NMR Spectroscopy : 1D and 2D NMR (e.g., COSY, HSQC) at 500 MHz for 1H and 125 MHz for 13C resolve stereochemistry and confirm carbamoyl/carboxyl group positions .
- X-ray Crystallography : Reveals hydrogen-bonded networks (e.g., R2<sup>2</sup>(8) motifs) and half-chair pyrrolidine conformations, critical for understanding solid-state reactivity .
Q. How should researchers handle stability and storage of this compound to prevent degradation?
- Methodology : Store under nitrogen at 2–8°C to avoid hydrolysis of the carbamoyl group. Stability tests under varying pH/temperature (e.g., accelerated aging studies) are recommended, with periodic HPLC analysis to monitor purity .
Advanced Research Questions
Q. How can contradictions in hydrogen-bonding patterns between crystallographic studies be resolved?
- Methodology : Discrepancies in hydrogen-bonding motifs (e.g., cyclic vs. chain structures) may arise from crystallization solvents or temperature. Replicate experiments under controlled conditions (e.g., DMSO vs. aqueous solutions) and use density functional theory (DFT) to model intermolecular interactions .
Q. What experimental designs are optimal for studying the compound’s conformational dynamics in solution?
- Methodology : Variable-temperature NMR (VT-NMR) tracks pyrrolidine ring puckering and carbamoyl group rotation. Compare with computational models (e.g., molecular dynamics simulations) to correlate solution-state flexibility with catalytic or binding properties .
Q. How can researchers address conflicting data in biological activity assays involving this compound?
- Methodology : Contradictions may stem from impurities or stereochemical drift. Implement orthogonal validation:
- Analytical : LC-MS to confirm batch purity (>98%) .
- Biological : Dose-response curves across multiple cell lines, with enantiomer controls to isolate stereospecific effects .
Q. What strategies are effective for synthesizing derivatives while retaining the (R)-configuration?
- Methodology : Use Boc-protected intermediates to prevent racemization during carboxylate functionalization (e.g., coupling with phenethyl or trifluoromethyl groups via EDC/HOBt). Monitor stereochemistry via circular dichroism (CD) .
Methodological Challenges and Solutions
Q. How to analyze the compound’s hydrogen-bonded networks for drug design applications?
- Approach : Combine X-ray data (e.g., O–H⋯O and N–H⋯O bond lengths/angles) with molecular docking to predict binding modes. For example, the 80.1° dihedral angle between carboxyl and ureide groups influences protein-ligand interactions .
Q. What computational tools are recommended for predicting NMR chemical shifts?
- Approach : Use software like Gaussian or ACD/Labs with B3LYP/6-31G(d) basis sets. Validate against experimental 1H/13C shifts (e.g., δ 4.35 ppm for pyrrolidine Cα-H) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
